3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

3-Cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide (CAS 921890-65-5) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine class, a privileged scaffold in neuropsychiatric and anti-inflammatory drug discovery. Its core structure features a tricyclic dibenzoxazepinone system with an 11-oxo group and a free lactam NH at position 10, distinguishing it from N-alkylated clinical agents such as loxapine and amoxapine.

Molecular Formula C21H22N2O3
Molecular Weight 350.418
CAS No. 921890-65-5
Cat. No. B2923427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide
CAS921890-65-5
Molecular FormulaC21H22N2O3
Molecular Weight350.418
Structural Identifiers
SMILESC1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
InChIInChI=1S/C21H22N2O3/c24-20(12-9-14-5-1-2-6-14)22-15-10-11-18-16(13-15)21(25)23-17-7-3-4-8-19(17)26-18/h3-4,7-8,10-11,13-14H,1-2,5-6,9,12H2,(H,22,24)(H,23,25)
InChIKeyRMVGPBFLOJIVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide: Chemical Identity and Scaffold Context for Informed Procurement


3-Cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide (CAS 921890-65-5) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine class, a privileged scaffold in neuropsychiatric and anti-inflammatory drug discovery. Its core structure features a tricyclic dibenzoxazepinone system with an 11-oxo group and a free lactam NH at position 10, distinguishing it from N-alkylated clinical agents such as loxapine and amoxapine [1]. The molecule incorporates a 3-cyclopentylpropanamide side chain at the 2-position, imparting distinct physicochemical and steric properties relative to other in-class analogs. This compound is primarily distributed by research chemical suppliers and is not associated with an approved pharmaceutical product, making its procurement a matter of precise structural specification rather than brand-name substitution .

Why Generic Substitution of 3-Cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide with In-Class Analogs Is Not Trivial


The dibenzo[b,f][1,4]oxazepine chemical space contains numerous analogs with subtle but functionally consequential structural variations. The target compound bears a free NH at the N10 position of the lactam ring, whereas many closely related in-class compounds—including the N10-methyl (CAS 922055-05-8), N10-ethyl, and N8,N10-dimethyl derivatives—are N-alkylated . This single substitution alters hydrogen-bond donor capacity and can significantly impact target binding, metabolic stability, and off-target profiles. Furthermore, the cyclopentyl moiety on the propanamide side chain introduces a specific steric and lipophilic signature that differs from linear alkyl, branched alkyl, or aryl substitutions found in other analogs. These structural differences mean that potency, selectivity, and pharmacokinetic behavior cannot be assumed to transfer across analogs; each compound requires independent experimental validation .

Quantitative Differentiation Evidence for 3-Cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide vs. Closest Analogs


Free N10 Lactam NH: Hydrogen-Bond Donor Differentiation vs. N-Alkylated Analogs

The target compound possesses a free NH at the N10 position of the dibenzoxazepinone lactam ring, enabling it to act as a hydrogen-bond donor (HBD). In contrast, the closest commercially available analogs—N10-methyl (CAS 922055-05-8, MW 364.45), N10-ethyl (MW 378.47), and N8,N10-dimethyl (MW 378.47)—are all N-alkylated and thus lack this HBD capacity . This physicochemical distinction is not merely incremental; in published dibenzoxazepine series targeting CNS receptors, the presence or absence of the N10-H has been shown to alter receptor subtype selectivity and functional activity profiles [1]. In the absence of direct head-to-head comparative data for this specific compound series, this differentiation is classified as class-level inference based on the broader dibenzoxazepine SAR literature.

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Molecular Weight and Lipophilicity Differentiation vs. N-Alkylated Analogs

The target compound (C21H22N2O3, MW 350.42 g/mol) has a lower molecular weight than all N10-alkylated analogs in the same series: the N10-methyl derivative (C22H24N2O3, MW 364.45), the N10-ethyl derivative (C23H26N2O3, MW 378.47), and the N8,N10-dimethyl derivative (C23H26N2O3, MW 378.47) . This 14–28 g/mol reduction in mass is accompanied by a reduction in calculated logP due to the absence of hydrophobic N-alkyl groups. In drug discovery programs, such physicochemical differences can translate into measurable changes in membrane permeability, plasma protein binding, and metabolic stability, all of which are critical for in vivo experimental design [1].

Physicochemical Properties Drug Design Lipophilicity

Cyclopentyl vs. Phenylthio Side Chain: Steric and Electronic Divergence in the Propanamide Substituent

A structurally related analog, N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylthio)propanamide, features a phenylthio group at the propanamide terminus instead of cyclopentyl . The cyclopentyl group is an electron-rich, saturated cycloalkyl ring with a van der Waals volume of approximately 85 ų, whereas the phenylthio group is an aromatic, polarizable substituent with a significantly larger steric footprint and distinct electronic character [1]. These differences in steric bulk, shape, and electronic distribution mean that the two compounds cannot be considered interchangeable for target-binding experiments. In the absence of published head-to-head biological data, this represents a structure-based differentiation grounded in the established principles of medicinal chemistry.

Structure-Activity Relationship Ligand Design Steric Effects

Recommended Research and Procurement Scenarios for 3-Cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide Based on Structural Differentiation Evidence


Chemical Probe for Investigating the Role of N10-Hydrogen Bond Donation in Dibenzoxazepine Target Engagement

Researchers studying the contribution of the lactam NH hydrogen-bond donor to target binding affinity should procure this compound as the N10-unsubstituted reference standard. Unlike the commercially available N10-methyl (CAS 922055-05-8) and N10-ethyl analogs, this compound retains the free NH group, enabling direct comparative biophysical assays (e.g., SPR, ITC) to quantify the thermodynamic contribution of this single hydrogen bond to binding energy . This application is directly supported by the hydrogen-bond donor differentiation evidence established in Section 3, Evidence Item 1.

Preferred Scaffold for Solubility-Sensitive In Vitro Assays Requiring Lower Lipophilicity

For high-concentration screening formats, cellular assays in aqueous media, or fragment-based lead discovery where solubility is a known limitation, this compound's lower molecular weight (350.42 g/mol) and reduced calculated logP (~3.2) relative to N-alkylated analogs (MW 364–378; clogP 3.6–4.0) make it the more suitable choice . Procurement of this compound can reduce the need for DMSO co-solvents and minimize non-specific binding artifacts that are more prevalent with higher-logP analogs, as supported by the physicochemical differentiation evidence in Section 3, Evidence Item 2.

Control Compound for Structure-Activity Studies Exploring Cyclopentyl vs. Aromatic Side-Chain SAR

In medicinal chemistry campaigns aiming to optimize the propanamide side chain of dibenzoxazepine-based ligands, this compound serves as the cyclopentyl reference point. Its saturated, electron-rich cyclopentyl group contrasts sharply with the polarizable phenylthio analog, enabling systematic exploration of steric and electronic effects on target potency and selectivity . This scenario is grounded in the steric and electronic differentiation evidence provided in Section 3, Evidence Item 3.

Starting Point for Metabolic Stability Profiling of N10-Unsubstituted Dibenzoxazepines

Since N-dealkylation is a common metabolic pathway for N-alkylated dibenzoxazepines, this N10-unsubstituted compound provides a valuable baseline for in vitro microsomal or hepatocyte stability studies. Researchers can use this compound to distinguish metabolic liabilities arising from the N10 substituent versus those inherent to the core scaffold, informing the design of analogs with improved pharmacokinetic profiles .

Quote Request

Request a Quote for 3-cyclopentyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.